N'-(2-chloroacetyl)cyclopropanecarbohydrazide
Overview
Description
“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a chemical compound with the CAS Number: 1092277-56-9 . It has a molecular weight of 176.6 and its IUPAC name is N’-(2-chloroacetyl)cyclopropanecarbohydrazide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is 1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 176.6 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Scientific Research Applications
Heterocyclic Synthesis and Antitumor Activity
N'-(2-chloroacetyl)cyclopropanecarbohydrazide has been utilized in the synthesis of novel pyrazole derivatives through heterocyclic synthesis processes. These derivatives have shown significant antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some compounds demonstrated higher inhibitory effects compared to the positive control, doxorubicin, highlighting their potential in cancer therapy (Mohareb, El-Sayed, & Abdelaziz, 2012).
Direct N-Cyclopropylation
The direct cyclopropyl transfer onto cyclic amides and azoles, employing a cyclopropylbismuth reagent, is another notable application. This process facilitates the N-cyclopropylation of important nitrogenated compounds, which are prevalent in pharmaceuticals. The method offers an innovative approach to enhance the structural complexity and potential pharmacological properties of cyclic amides and azoles (Gagnon et al., 2007).
Anticancer Agent Development
Further research into cyclopropane carbohydrazide derivatives has led to the identification of compounds with promising anticancer activity. A novel series synthesized via Knoevenagel condensation demonstrated significant inhibition of cancer cell lines at micromolar concentrations. These findings are instrumental in the development of new anticancer agents, emphasizing the versatility of cyclopropane carbohydrazide derivatives in medicinal chemistry (Swamy et al., 2016).
Antidepressant and Nootropic Agents
The cyclopropane carbohydrazide framework has been explored for its potential in creating antidepressant and nootropic agents. Specific derivatives have shown high activity in animal models, indicating their potential for treating depression and enhancing cognitive functions. This research contributes to the development of novel CNS-active agents with improved potency and safety profiles (Thomas et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .
properties
IUPAC Name |
N'-(2-chloroacetyl)cyclopropanecarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOTZSLMQLWNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)cyclopropanecarbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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